molecular formula C20H20N2 B1330825 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 5396-98-5

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No. B1330825
CAS RN: 5396-98-5
M. Wt: 288.4 g/mol
InChI Key: GTITYRBBAAHJEH-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a compound that has been the subject of various synthetic studies due to its interesting structural properties and potential applications in organic chemistry. The compound features a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom, in this case, incorporating both diaza (nitrogen-containing) and decane (ten-carbon) elements within its structure .

Synthesis Analysis

The synthesis of related diazaspirodecanes has been explored through different methods. One approach involves the one-pot synthesis of 2-aroyl derivatives, which are structurally similar to 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This method utilizes a zwitterionic intermediate formed from diaroylacetylenes and a Knoevenagel condensation product, yielding the target compounds in excellent yields under mild conditions . Another synthesis route for diazaspirohexenones, which are smaller analogs, uses diphenylcyclopropenone oxime reacting with isocyanates to yield the desired products . Additionally, a double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes has been reported to produce diazaspiro[4.4]nonadienes, showcasing the versatility of diazaspiro compounds synthesis .

Molecular Structure Analysis

The molecular structure of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is characterized by its spirocyclic nature, which is a result of the 1,3-dipolar cycloaddition reactions. These reactions are highly regio-, stereo-, and chemoselective, leading to the formation of the spiro[4.5]decane system . The presence of the diaza moiety within the spiro framework adds to the complexity and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene has been studied in the context of reduction reactions. Electrochemical reduction of this compound has been compared with the Birch reduction method. The electrochemical approach revealed two two-electron processes, while the Birch reduction resulted in a four-electron product, indicating different pathways and outcomes depending on the reduction method used .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene are not detailed in the provided papers, the studies on its synthesis and reactivity suggest that it is a compound amenable to various organic transformations. Its electrochemical behavior indicates that it can undergo multi-electron transfer processes, which could be relevant for applications in synthetic organic chemistry and potentially in materials science . The efficient synthesis methods developed for its derivatives imply that it can be produced in good yields, which is advantageous for further studies and applications .

properties

IUPAC Name

2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)22-20(21-18)14-8-3-9-15-20/h1-2,4-7,10-13H,3,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTITYRBBAAHJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202251
Record name 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene

CAS RN

5396-98-5
Record name 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5396-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4416
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4416
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7S4SJ2U5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Zhou, A Andreou, E Biktagirov, J Eames… - Electrochemistry …, 2010 - Elsevier
Reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is investigated both voltammetrically (glassy-carbon electrode, 20C, non-aqueous-solvents) and using dissolving-metals (…
Number of citations: 7 www.sciencedirect.com
S Ando, T Ishizuka - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
A practical diastereoselective reduction of spiroisoimidazole to afford rac‐1,2‐diarylethylenediamines was developed. Zinc was used as a reducing agent in a mixture of basic H 2 O …
Number of citations: 2 onlinelibrary.wiley.com
SSK Boominathan, CY Chen, PJ Huang… - New Journal of …, 2015 - pubs.rsc.org
A sequential one-pot approach to the tetrasubstituted 2H-imidazole scaffolds has been developed from disubstituted alkynes and structurally diverse ketones. The reaction proceeds via …
Number of citations: 12 pubs.rsc.org
B Schmidt, S Krehl, S Hauke - The Journal of Organic Chemistry, 2013 - ACS Publications
1,2-Diketones were synthesized from styrenes by combining a cross metathesis and a Ru-catalyzed alkene oxidation to an assisted tandem catalytic sequence. The synthesis relies on …
Number of citations: 47 pubs.acs.org
AH Bansode, G Suryavanshi - ACS omega, 2019 - ACS Publications
A metal-free oxidative rearrangement was explored for the synthesis of 1,2-diaryl diketones by utilizing α,β-unsaturated diaryl ketones and I 2 /TBHP in good to high yields. The reaction …
Number of citations: 20 pubs.acs.org
X Yu, N Guttenberger, E Fuchs, M Peters… - ACS Combinatorial …, 2015 - ACS Publications
A library of star-shaped 2H-imidazolines has been synthesized via Debus–Radziszewski condensation from 1,2-diketones and ketone starting materials. Selective reduction of one …
Number of citations: 16 pubs.acs.org
IA Smellie, NP Botting, BA Chalmers, AD Harper… - 2016
Number of citations: 2
SNS Goubert-Renaudin, X Zhu, A Wieckowski…
Number of citations: 0
X Yu - unipub.uni-graz.at
Die Inhibierung von Protein-Protein-Wechselwirkungen bedarf Moleküle, die sich in ihrer Form von Verbindungen in herkömmlichen Screening-Bibliotheken unterscheiden. Da die …
Number of citations: 2 unipub.uni-graz.at

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